molecular formula C11H10O6 B142682 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate CAS No. 164329-24-2

2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate

Cat. No.: B142682
CAS No.: 164329-24-2
M. Wt: 238.19 g/mol
InChI Key: IULYROKRCRZRES-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two acetoxy groups and one hydroxy group attached to a benzaldehyde core

Scientific Research Applications

2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Safety and Hazards

The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation. It may also damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

It is known that 2,4,6-Trihydroxybenzaldehyde, a related compound, shows strong noncompetitive α-glucosidase inhibition and powerful antioxidant activity . It is reasonable to speculate that 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that 2,4,6-Trihydroxybenzaldehyde has been used as a reactant for the synthesis of biologically active molecules such as 2,4,6-trichlorophenyl hydrazones . It is also used as a xanthine oxidase inhibitor , which suggests that this compound may have similar effects on cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate typically involves the acetylation of 2,4,6-trihydroxybenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,4-Diacetoxy-6-hydroxybenzoic acid.

    Reduction: 2,4-Diacetoxy-6-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxybenzaldehyde
  • 2,5-Dihydroxybenzaldehyde
  • 3,4-Dihydroxybenzaldehyde

Uniqueness

2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is unique due to the presence of both acetoxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. The specific positioning of these functional groups on the benzaldehyde core also influences its chemical behavior and applications.

Properties

IUPAC Name

(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULYROKRCRZRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4,6-Trihydroxybenzaldehyde (4) (4.62 g, 30 mmol), acetic anhydride (6.13 g, 60 mmol) and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in dry ethyl acetate (EtOAc) (100 mL) were refluxed overnight. The reaction mixture was filtrated, water (50 mL) was added and the water phase extracted with EtOAc (4×25 mL). The combined organic phases were washed with water (2×25 mL) and dried (MgSO4). The crude product was recrystallized from 1,2-dimethoxyethane (DME) to give the titled compound as white crystals, m.p. 103-105° C. Yield 4.3 g. (60%). 1H NMR (300 MHz, CDCl3): δ=2.29 (3H, s), 2.36 (3H, s), 6.61 (1H, s), 6.63 (1H, s), 10.04 (1H, s), 11.77 (1H, s); 13C NMR (75 MHz): δ=20.6 (CH3), 21.0 (CH3), 107.6 (CH), 108.1 (CH), 111.0 (C), 153.5 (C), 157.2 (C), 163.9 (C), 169.7 (C═O), 168.1 (C═O), 191.8 (HCO).
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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